molecular formula C12H16INO3S B12543573 Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- CAS No. 654673-69-5

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-

Katalognummer: B12543573
CAS-Nummer: 654673-69-5
Molekulargewicht: 381.23 g/mol
InChI-Schlüssel: BKVSXABEHYTRST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, an iodopropyl group, a methyl group, and an oxoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- typically involves multiple steps, including the introduction of the iodopropyl group, the methyl group, and the oxoethyl group to the benzenesulfonamide core. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The iodopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the iodopropyl group.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- include other benzenesulfonamide derivatives with different substituents. Examples include:

  • Benzenesulfonamide, N-(3-chloropropyl)-4-methyl-N-(2-oxoethyl)-
  • Benzenesulfonamide, N-(3-bromopropyl)-4-methyl-N-(2-oxoethyl)-
  • Benzenesulfonamide, N-(3-fluoropropyl)-4-methyl-N-(2-oxoethyl)-

Uniqueness

The uniqueness of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodopropyl group, in particular, may influence its reactivity and interactions with molecular targets.

Eigenschaften

CAS-Nummer

654673-69-5

Molekularformel

C12H16INO3S

Molekulargewicht

381.23 g/mol

IUPAC-Name

N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C12H16INO3S/c1-11-3-5-12(6-4-11)18(16,17)14(9-10-15)8-2-7-13/h3-6,10H,2,7-9H2,1H3

InChI-Schlüssel

BKVSXABEHYTRST-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCI)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.